![molecular formula C21H20N2O3S B2766739 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate CAS No. 941935-77-9](/img/structure/B2766739.png)

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

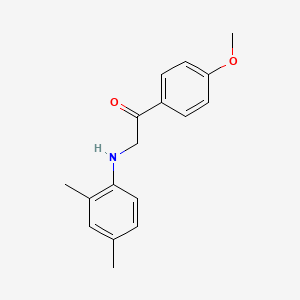

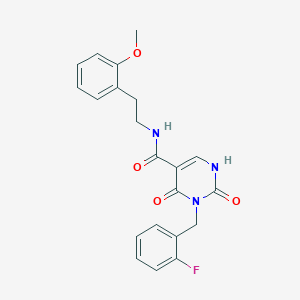

The compound seems to be a derivative of "2-(piperidin-1-yl)benzo[d]thiazol-6-ol" . This parent compound has a molecular weight of 234.32 and is a solid in its physical form .

Synthesis Analysis

While specific synthesis information for “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate” is not available, a similar compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of the parent compound “2-(piperidin-1-yl)benzo[d]thiazol-6-ol” is given by the InChI code: 1S/C12H14N2OS/c15-9-4-5-10-11 (8-9)16-12 (13-10)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2 .Physical And Chemical Properties Analysis

The parent compound “2-(piperidin-1-yl)benzo[d]thiazol-6-ol” is a solid and has a molecular weight of 234.32 .Applications De Recherche Scientifique

- Researchers have explored the antimicrobial effects of this compound. It exhibits inhibitory activity against bacteria, fungi, and other microorganisms. Investigations into its mechanism of action and potential clinical applications are ongoing .

- The benzo[d]thiazole scaffold in this compound suggests anti-inflammatory potential. Studies have investigated its impact on inflammatory pathways, including cytokine modulation and NF-κB inhibition. Further research aims to validate its therapeutic relevance .

- The benzothiazole moiety has been associated with anticancer properties. Scientists have examined its effects on cancer cell lines, tumor growth, and apoptosis induction. Insights into its selectivity and safety profiles are crucial for drug development .

- Some studies suggest that this compound may protect neurons from oxidative stress and neurodegenerative conditions. Investigations focus on its ability to modulate neurotransmitter systems and enhance neuronal survival .

- Medicinal chemists have used this scaffold as a starting point for designing novel compounds. Structural modifications can enhance bioavailability, binding affinity, and selectivity. Computational tools aid in predicting interactions and optimizing drug-like properties .

- Researchers have labeled this compound with fluorescent or radioactive tags for imaging studies. Its specific binding to cellular targets allows visualization of biological processes, such as receptor distribution or enzyme activity .

Antimicrobial Properties

Anti-Inflammatory Activity

Anticancer Potential

Neuroprotective Effects

Drug Design and Optimization

Molecular Probes and Imaging Agents

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibit theCyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of the COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation.

Pharmacokinetics

Similar compounds have shown fair cox-2 inhibitory activity .

Result of Action

The inhibition of the COX enzymes leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation, as prostaglandins play a key role in the inflammatory response .

Propriétés

IUPAC Name |

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-acetylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-14(24)15-5-7-16(8-6-15)20(25)26-17-9-10-18-19(13-17)27-21(22-18)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLPAKFJSQOOMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2766659.png)

![4-acetyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2766660.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766661.png)

![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)

![2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone](/img/structure/B2766668.png)

![[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine](/img/structure/B2766670.png)

![1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2766673.png)

![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2766678.png)